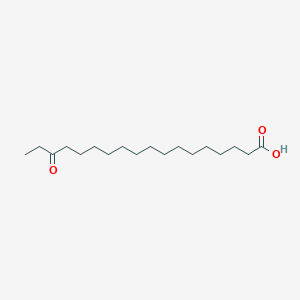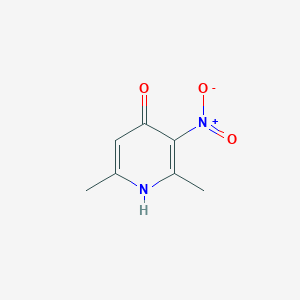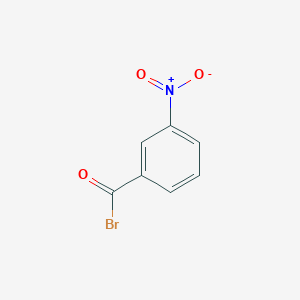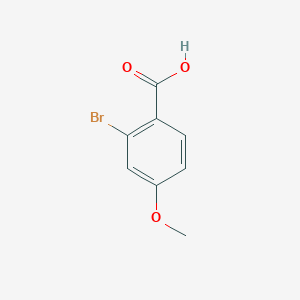
2-溴-4-甲氧基苯甲酸
概述
描述
2-Bromo-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H7BrO3. It features a bromine atom substituted at the second position and a methoxy group at the fourth position on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity .
科学研究应用
2-Bromo-4-methoxybenzoic acid is utilized in numerous scientific research applications:
Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Bromo-4-methoxybenzoic acid is an aromatic acid that features bromine substitution It’s known that it serves as a valuable foundation for the synthesis of diverse compounds, playing a pivotal role in drug and compound development endeavors .
Mode of Action
It’s known that benzylic halides, such as 2-bromo-4-methoxybenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.
生化分析
Biochemical Properties
A distinctive facet of 2-Bromo-4-methoxybenzoic acid’s functionality lies in its perceived role as a proton donor, facilitating the donation of protons to the target molecule . This protonation event engenders the creation of a bromonium ion, an intermediate that subsequently participates in a range of reactions contingent upon the specific reactants and prevailing conditions .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methoxybenzoic acid involves the donation of protons to the target molecule . This leads to the formation of a bromonium ion, which can participate in various reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-4-methoxybenzoic acid may involve the use of more efficient and scalable methods. One such method includes the hydrolysis of 2-bromo-4-methoxybenzonitrile, which is obtained through the bromination of 4-methoxybenzonitrile. The hydrolysis is carried out under acidic or basic conditions to yield the desired carboxylic acid .
化学反应分析
Types of Reactions: 2-Bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling Reactions: Boronic acids, palladium catalysts.
Reduction: Lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Corresponding alcohols.
相似化合物的比较
2-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure but with the bromine and methoxy groups at different positions.
2-Bromo-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: 2-Bromo-4-methoxybenzoic acid is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and properties. The methoxy group is an electron-donating group, while the bromine atom is an electron-withdrawing group, creating a unique electronic environment on the benzene ring. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications .
属性
IUPAC Name |
2-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJVMKLJNIKFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560869 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-85-4 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


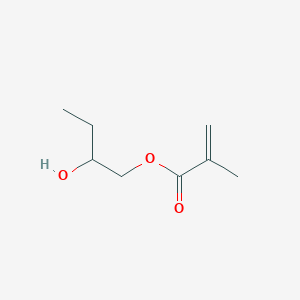
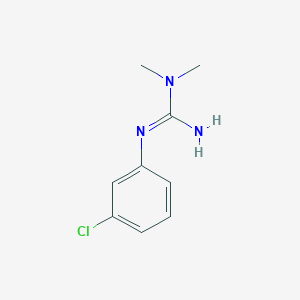
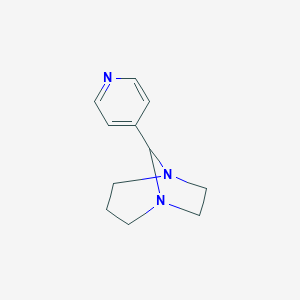
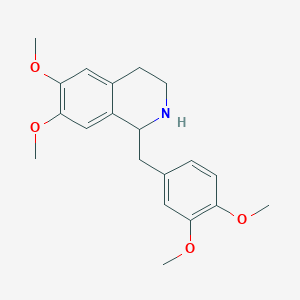
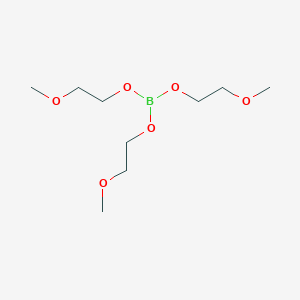
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
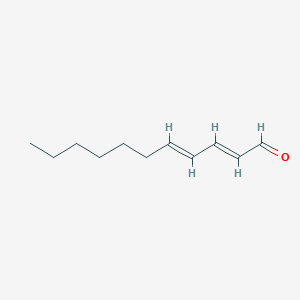
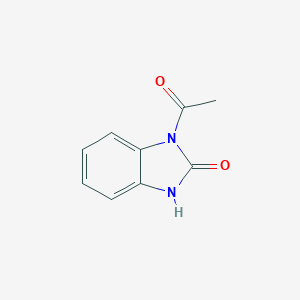
![2-[3-(cyclohexylamino)propyl]guanidine](/img/structure/B79449.png)
